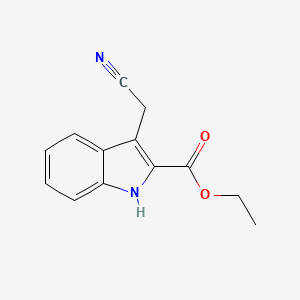![molecular formula C17H18O3 B5661231 7-[(3-methylbut-2-enyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5661231.png)
7-[(3-methylbut-2-enyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(3-methylbut-2-enyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound with the molecular formula C18H20O3 It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-methylbut-2-enyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chromene derivatives and 3-methylbut-2-enyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product. Common reaction conditions include
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as:
Automated Reactors: Automated systems to precisely control reaction parameters.
Purification: Techniques such as chromatography or crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-[(3-methylbut-2-enyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
7-[(3-methylbut-2-enyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Material Science: It is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Mécanisme D'action
The mechanism of action of 7-[(3-methylbut-2-enyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-methyl-7-[(3-methylbut-2-enyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 8-chloro-7-[(3-methylbut-2-enyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Uniqueness
7-[(3-methylbut-2-enyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
7-(3-methylbut-2-enoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-11(2)8-9-19-12-6-7-14-13-4-3-5-15(13)17(18)20-16(14)10-12/h6-8,10H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQOWWXLACLBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(2,3,6-trichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5661148.png)


![N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5661166.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5661168.png)
![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5661189.png)
![[1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5661190.png)

![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5661208.png)
![2-[4-(4-fluorophenyl)imidazol-1-yl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide](/img/structure/B5661210.png)
![5,5-DIMETHYL-2-[(MORPHOLIN-4-YL)METHYLIDENE]CYCLOHEXANE-1,3-DIONE](/img/structure/B5661215.png)
![8-methoxy-2-methyl-5-[4-(piperidin-1-ylcarbonyl)phenyl]quinoline](/img/structure/B5661223.png)

![5,5-dimethyl-3-(4-pyridinyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5661237.png)
